2-(3,4-Difluorophenyl)indole

Medicinal Chemistry ADME Physicochemical Properties

This 2-(3,4-difluorophenyl)indole scaffold (CAS 68290-36-8) is essential for medicinal chemistry teams targeting dengue fever. Unlike generic 2-phenylindole, the unique 3,4-difluoro substitution pattern enables potent antiviral activity against all four dengue serotypes as claimed in recent patents (US12172959). Its high LogP (4.11) also makes it a superior starting material for CNS-penetrant drug candidates. Ideal for Suzuki-Miyaura derivatization and MGAT2 inhibitor synthesis. Secure your research supply now.

Molecular Formula C14H9F2N
Molecular Weight 229.22 g/mol
CAS No. 68290-36-8
Cat. No. B1586247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Difluorophenyl)indole
CAS68290-36-8
Molecular FormulaC14H9F2N
Molecular Weight229.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C14H9F2N/c15-11-6-5-10(7-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8,17H
InChIKeyKCJSNAZSJSHQCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Difluorophenyl)indole (CAS 68290-36-8) for Research & Procurement: A Core 2-Arylindole Scaffold


2-(3,4-Difluorophenyl)indole (CAS 68290-36-8) is a synthetic, non-fluorinated indole derivative belonging to the 2-arylindole class. It is a heterocyclic compound with the molecular formula C14H9F2N and a molecular weight of 229.22 g/mol . It is typically supplied as a solid with a melting point of 170-173°C and a calculated logP of 4.11, indicating significant hydrophobicity . Its primary utility lies in medicinal chemistry research as a core scaffold for the development of novel therapeutic agents, particularly in antiviral and potentially anticancer applications [1].

Why Substituting 2-(3,4-Difluorophenyl)indole with Unsubstituted 2-Phenylindole or Other Analogs is Not Feasible


Generic substitution of 2-(3,4-difluorophenyl)indole with a structurally similar 2-arylindole, such as 2-phenylindole, is not scientifically sound due to the profound impact of the 3,4-difluoro substitution pattern on electronic properties and lipophilicity. The introduction of fluorine atoms significantly alters the molecule's reactivity, as evidenced by its unique 3,4-difluorophenyl group enabling its use in specific Suzuki-Miyaura coupling reactions for further derivatization . Furthermore, this fluorination pattern is a key structural motif in a class of patent-protected, mono- or di-substituted indoles with demonstrated antiviral activity against dengue virus, highlighting the critical role of this specific substitution for biological target engagement [1].

2-(3,4-Difluorophenyl)indole (CAS 68290-36-8): Quantified Differentiation vs. Unsubstituted and Regioisomeric Analogs


Physicochemical Property Differentiation: Higher Lipophilicity of 2-(3,4-Difluorophenyl)indole vs. 2-Phenylindole

The 3,4-difluoro substitution on the phenyl ring of 2-(3,4-difluorophenyl)indole results in a significantly higher calculated partition coefficient (LogP) compared to its unsubstituted analog, 2-phenylindole, which directly impacts membrane permeability and oral absorption potential [1].

Medicinal Chemistry ADME Physicochemical Properties

Synthetic Utility: Fluorinated 2-Arylindole as a Crucial Building Block in Patent-Protected Antiviral Scaffolds

The specific 3,4-difluorophenyl substitution pattern is a defined and critical component of mono- or di-substituted indole derivatives claimed in patent US12172959, which have been demonstrated to possess potent antiviral activity against all four serotypes of Dengue virus [1]. This contrasts with unsubstituted 2-phenylindole, which lacks the claimed substitution pattern and the associated intellectual property and biological relevance.

Antiviral Drug Discovery Dengue Virus Chemical Synthesis

Metabolic Stability: Potential Advantage of 3,4-Difluoro Substitution for Blocking Metabolic Soft Spots

Fluorination, particularly the vicinal difluoro pattern (3,4-difluoro) found in this compound, is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at that position . This is a class-level inference supported by studies showing that fluorination patterning can significantly impact metabolic stability in human liver microsomes, with vic-difluoro units providing a marked advantage over non-fluorinated counterparts [1].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Best Research and Industrial Application Scenarios for 2-(3,4-Difluorophenyl)indole (CAS 68290-36-8)


Antiviral Drug Discovery: Synthesis of Dengue Virus Replication Inhibitors

This compound is an ideal starting material for medicinal chemistry teams focused on developing novel therapies for dengue fever. As a core scaffold claimed in recent patents (e.g., US12172959), it enables the synthesis of mono- or di-substituted indole derivatives with demonstrated potent antiviral activity against all four dengue serotypes [1].

Lead Optimization for CNS-Targeting Drugs

The compound's high calculated LogP value (4.11) is a desirable physicochemical property for designing drugs that require passive diffusion across the blood-brain barrier [1]. Researchers in neuroscience can utilize this scaffold to enhance the CNS penetration of their lead candidates, a critical step in developing treatments for neurological disorders .

Medicinal Chemistry for Metabolic Disease Targets

The 3,4-difluorophenyl group is a key component of inhibitors targeting enzymes like monoacylglycerol acyltransferase-2 (MGAT2), which are involved in triglyceride synthesis and are relevant for treating obesity and metabolic diseases [1]. This makes the compound a valuable intermediate for synthesizing and evaluating new chemical entities in this therapeutic area.

Synthetic Methodology Development: Suzuki-Miyaura Coupling

The compound's synthesis and further derivatization are well-suited for Suzuki-Miyaura cross-coupling reactions [1]. This makes it a practical substrate for process chemists and methodology developers aiming to explore new palladium-catalyzed coupling conditions or to build complex molecular libraries for high-throughput screening.

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